4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine
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Overview
Description
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a phenylpropyl chain, which is further substituted with a methoxyphenoxy group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(2-Methoxyphenoxy)-3-phenylpropyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylpropyl chain can be reduced to alter its length or introduce new functional groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(3-(2-Hydroxyphenoxy)-3-phenylpropyl)morpholine, while reduction can produce 4-(3-(2-Methoxyphenoxy)-3-ethylpropyl)morpholine.
Scientific Research Applications
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-Hydroxyphenoxy)-3-phenylpropyl)morpholine
- 4-(3-(2-Methoxyphenoxy)-3-ethylpropyl)morpholine
- 4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)piperidine
Uniqueness
4-(3-(2-Methoxyphenoxy)-3-phenylpropyl)morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
157846-72-5 |
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Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-19-9-5-6-10-20(19)24-18(17-7-3-2-4-8-17)11-12-21-13-15-23-16-14-21/h2-10,18H,11-16H2,1H3 |
InChI Key |
PWCKFMOMXMBDJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(CCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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